molecular formula C12H3Br7O B3428689 Heptabromodiphenyl ether CAS No. 68928-80-3

Heptabromodiphenyl ether

Cat. No. B3428689
CAS RN: 68928-80-3
M. Wt: 722.5 g/mol
InChI Key: NLBLNZDNOSSGPW-UHFFFAOYSA-N
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Description

Heptabromodiphenyl ether is a group of chemicals that belong to the class of polybrominated diphenyl ethers (PBDEs) . These substances are artificial chemicals that have been used primarily in a variety of products as flame retardants . They are known for their significant persistence, potential for bioaccumulation, and involvement in food web biomagnification .


Synthesis Analysis

Heptabromodiphenyl ether is a primary constituent of marketed octabromodiphenyl ether . The primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers . Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis .


Molecular Structure Analysis

The molecular formula of Heptabromodiphenyl ether is C12H3Br7O . The molecular weight is 722.480 Da .


Chemical Reactions Analysis

The most common reaction of ethers like Heptabromodiphenyl ether is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Heptabromodiphenyl ether has a molecular weight of 722.480 Da . Other physical and chemical properties like boiling point, density, and flash point are not explicitly mentioned in the search results.

Scientific Research Applications

1. Environmental Contamination and Occupational Exposure

Heptabromodiphenyl ether, as a type of Polybrominated Diphenyl Ether (PBDE), has been identified as a ubiquitous environmental contaminant. Studies have shown that workers in electronics dismantling plants exhibit significantly higher levels of heptabromodiphenyl ether in their serum compared to control groups, indicating occupational exposure to PBDEs in such environments (Sjödin et al., 1999).

2. Biodegradation and Environmental Fate

Research on microbial reductive debromination of PBDEs, including heptabromodiphenyl ether, has shown that certain anaerobic bacteria can degrade these compounds. This suggests potential for bioremediation strategies to address environmental contamination by PBDEs (He, Robrock, & Alvarez-Cohen, 2006).

3. Leaching Characteristics and Environmental Risk

Studies have examined the leaching characteristics of PBDEs from flame-retardant plastics, which is crucial for understanding the environmental risk associated with landfills and waste disposal. Heptabromodiphenyl ether, being part of the PBDE family, is relevant in this context, especially in terms of its potential to leach into water sources (Kim, Osako, & Sakai, 2006).

4. Synthesis and Characterization

The synthesis and characterization of various PBDE congeners, including heptabromodiphenyl ether, have been essential in understanding their physicochemical properties. This knowledge is fundamental for both environmental monitoring and the development of removal strategies (Marsh et al., 1999).

5. Photolytic Degradation

Research into the photolytic degradation of PBDEs under UV-lamp and solar irradiations includes insights into the degradation pathways of heptabromodiphenyl ether. Understanding these pathways is crucial for assessing the environmental fate and designing remediation processes (Shih & Wang, 2009).

Safety and Hazards

Heptabromodiphenyl ether has toxic properties and has been shown to be persistent and bioaccumulative . It is also involved in food web biomagnification .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLNZDNOSSGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

2.6 @ 20 °C
Details WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994)
Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Heptabromodiphenyl ether

CAS RN

446255-20-5, 68928-80-3
Record name 2,2',3,3',4,5,6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis-, heptabromo deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl ether, heptabromo derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

70-150 °C (decomposition)
Details WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994)
Record name HEPTABROMODIPHENYL ETHERS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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